KDS2010 is a novel compound identified as a reversible inhibitor of monoamine oxidase B. It belongs to the class of α-amino amides and features a biphenyl moiety, which contributes to its unique pharmacological properties. This compound has demonstrated significant potential in treating neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease, by alleviating memory deficits and motor dysfunctions in various animal models. KDS2010 exhibits high selectivity for monoamine oxidase B, with a half maximal inhibitory concentration of 7.6 nM, and shows an impressive 12,500-fold selectivity over monoamine oxidase A, making it a promising candidate for further clinical development .
KDS2010 acts primarily as a competitive inhibitor of monoamine oxidase B, targeting the same binding site as irreversible inhibitors like selegiline but without forming covalent bonds. The binding interactions between KDS2010 and the enzyme involve two hydrogen bonds with critical residues in the active site, enhancing its potency compared to other derivatives. This reversible nature allows for more flexibility in therapeutic applications, as enzyme activity can be restored after the removal of the compound .
KDS2010 has shown remarkable biological activity in preclinical studies. It not only inhibits monoamine oxidase B but also exhibits neuroprotective effects against oxidative stress and neuroinflammation. In mouse models of Alzheimer's disease, KDS2010 significantly improved memory function, while in models of Parkinson's disease, it alleviated symptoms associated with motor deficits. The compound's safety profile is notable; it has shown minimal toxicity in non-human primates during pharmacokinetic studies .
The synthesis of KDS2010 involves several key steps:
KDS2010 has potential applications in treating neurodegenerative diseases such as:
Interaction studies have focused on KDS2010's binding affinity and selectivity towards monoamine oxidase B compared to other targets. In vitro assays have shown that KDS2010 does not significantly inhibit other kinases or receptors at therapeutic concentrations, indicating a favorable off-target profile. These studies reinforce its potential as a safe therapeutic agent with minimal side effects .
KDS2010 can be compared with several other compounds that inhibit monoamine oxidase B:
| Compound Name | Type | Selectivity for MAO-B | Potency (IC50) | Remarks |
|---|---|---|---|---|
| Selegiline | Irreversible Inhibitor | Low | 10 nM | Forms covalent bond with FAD |
| Safinamide | Reversible Inhibitor | Moderate | 20 nM | Dual action on glutamate release |
| Rasagiline | Irreversible Inhibitor | Moderate | 20 nM | Also has neuroprotective effects |
| KDS2010 | Reversible Inhibitor | High | 7.6 nM | Superior selectivity and safety |
KDS2010 stands out due to its high selectivity and potency, along with its reversible nature, which allows for better management of enzyme activity compared to irreversible inhibitors like selegiline and rasagiline .
The retrosynthetic analysis of KDS2010 (tisolagiline), a potent and selective monoamine oxidase-B inhibitor, begins with the identification of its core biphenyl-α-aminoamide scaffold [2]. The target molecule features a 4'-trifluoromethyl-[1,1'-biphenyl]-4-yl)methyl group connected to an α-aminoamide functionality through a methylene linker [7].
The retrosynthetic disconnection strategy for KDS2010 follows a convergent approach that can be traced through three key synthetic transformations [2]. The primary disconnection occurs at the benzylic amine bond, revealing two major fragments: the 4'-trifluoromethyl biphenyl aldehyde precursor and the L-alaninamide component [23]. This strategic disconnection allows for the independent preparation and optimization of each fragment before final convergence.
| Disconnection Site | Fragment A | Fragment B | Synthetic Strategy |
|---|---|---|---|
| Benzylic C-N bond | 4'-Trifluoromethyl biphenyl aldehyde | L-Alaninamide hydrochloride | Reductive amination |
| Biphenyl C-C bond | 4-Trifluoromethyl phenyl boronic acid | 4-Bromobenzaldehyde | Suzuki-Miyaura coupling |
| Aryl-CF3 bond | 4-Trifluoromethyl aniline | Aromatic electrophilic substitution | Trifluoromethylation |
The biphenyl moiety itself requires further retrosynthetic analysis, with the most efficient approach involving Suzuki-Miyaura cross-coupling between appropriately functionalized aryl partners [9] [12]. The choice of coupling partners is dictated by commercial availability, functional group compatibility, and the electronic requirements for optimal MAO-B inhibition [2].
Structure-activity relationship studies demonstrate that electron-withdrawing groups at the para-position of the biphenyl ring are crucial for potency, with the rank order of activity being CF3 > OCF3 > Cl > F [8]. This electronic requirement directly influences the retrosynthetic strategy, necessitating the incorporation of the trifluoromethyl group early in the synthetic sequence to avoid compatibility issues with subsequent transformations [2].
The α-aminoamide portion of the molecule presents additional synthetic considerations, particularly regarding stereochemical control [2]. The (S)-stereoisomer of KDS2010 exhibits an eightfold higher inhibitory effect than the (R)-isomer, making stereoselective synthesis or efficient chiral resolution essential for optimal biological activity [8].
The Suzuki-Miyaura coupling reaction serves as the cornerstone for constructing the biphenyl scaffold in KDS2010 synthesis [9] [29]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds under relatively mild conditions with excellent functional group tolerance [30].
The catalytic cycle of Suzuki-Miyaura coupling proceeds through four distinct mechanistic stages [32]. The initial step involves oxidative addition of the aryl halide to a palladium(0) species, generating a palladium(II) intermediate [29]. This step is typically rate-determining and is influenced by the electronic nature of the aryl halide substituents [31].
| Step | Process | Key Intermediates | Rate Factors |
|---|---|---|---|
| 1 | Oxidative Addition | Pd(0) → Ar-Pd(II)-X | Aryl halide electronics, steric hindrance |
| 2 | Transmetalation | Ar-Pd(II)-X + Ar'-B(OR)2 | Base activation, boron nucleophilicity |
| 3 | Ligand Exchange | Formation of Ar-Pd(II)-Ar' | Ligand dissociation rates |
| 4 | Reductive Elimination | Ar-Ar' + Pd(0) | Sterics around palladium center |
The transmetalation step involves the transfer of the organic group from boron to palladium [29]. This process requires base activation of the organoboron species, with potassium acetate being particularly effective for KDS2010 synthesis due to its ability to form tetrahedral borate complexes that enhance nucleophilicity [35]. The choice of base significantly impacts reaction efficiency, with stronger bases potentially leading to competing side reactions such as protodeboronation [31].
Ligand effects play a crucial role in catalyst performance for biphenyl synthesis [35]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide optimal electronic and steric environments for the palladium center [31]. These ligands stabilize the palladium(0) species during the catalytic cycle while facilitating efficient reductive elimination to form the biphenyl product [29].
The final reductive elimination step regenerates the palladium(0) catalyst and releases the coupled biphenyl product [32]. This step is generally fast but can be inhibited by bulky substituents around the palladium center or by strong σ-donor ligands that increase the electron density at the metal [36]. For KDS2010 synthesis, the presence of the trifluoromethyl group actually facilitates reductive elimination due to its electron-withdrawing nature [19].
Solvent selection critically influences the Suzuki-Miyaura coupling efficiency [29]. Polar aprotic solvents such as 1,4-dioxane or dimethylformamide enhance the solubility of ionic bases and facilitate the transmetalation step [31]. The choice of solvent must balance reactivity considerations with downstream processing requirements, particularly for large-scale synthesis [34].
The stereochemical purity of KDS2010 is paramount for its biological activity, as the (S)-enantiomer demonstrates significantly superior monoamine oxidase-B inhibition compared to the (R)-enantiomer [2] [8]. This eightfold difference in potency necessitates the implementation of robust chiral resolution strategies to achieve the required enantiomeric excess for pharmaceutical applications [25].
Classical resolution through diastereomeric salt formation represents the most established approach for KDS2010 enantiomeric purification [13]. This method involves the reaction of racemic KDS2010 with an optically active resolving agent to form a mixture of diastereomeric salts with different solubilities [25]. The selection of an appropriate chiral resolving agent is critical and typically involves screening multiple candidates to identify the system providing optimal separation efficiency [13].
| Method | Resolving Agent | Advantages | Limitations |
|---|---|---|---|
| Diastereomeric Salt Formation | (S)-Mandelic acid, (R)-Tartaric acid | High throughput, scalable | 50% maximum yield |
| Enzymatic Resolution | Lipases, Proteases | Mild conditions, selective | Enzyme cost, limited scope |
| Chromatographic Separation | Chiral stationary phases | High purity, analytical capability | Limited scale, solvent intensive |
| Crystallization-Induced Resolution | Chiral additives | Potential >50% yield | Complex optimization |
High-performance liquid chromatography using chiral stationary phases provides an alternative approach for both analytical determination and preparative separation of KDS2010 enantiomers [25]. Polysaccharide-based chiral selectors, particularly cellulose and amylose derivatives, demonstrate excellent enantioselectivity for α-aminoamide compounds [33]. The mechanism of chiral recognition involves multiple intermolecular interactions including hydrogen bonding, π-π stacking, and steric complementarity between the analyte and the chiral selector [25].
The selection of mobile phase composition critically influences chromatographic enantioseparation efficiency [25]. Polar organic solvents such as ethanol or isopropanol in combination with n-hexane provide optimal resolution for α-aminoamide compounds [33]. The addition of acidic or basic modifiers can further enhance selectivity by influencing the ionization state of the aminoamide functionality [25].
Capillary electrophoresis represents an emerging technique for KDS2010 enantiomeric analysis and purification [25]. Cyclodextrin-based chiral selectors in the background electrolyte enable efficient enantiomeric separation through inclusion complex formation [25]. The method offers advantages including rapid analysis times, minimal solvent consumption, and compatibility with various detection systems [25].
Process optimization for chiral resolution requires careful consideration of temperature, concentration, and crystallization kinetics [25]. Lower temperatures generally favor higher enantiomeric excess but may compromise overall yield and processing efficiency [13]. The development of continuous chiral resolution processes using specialized crystallization equipment can address these trade-offs while enabling kilogram-scale production [25].
The transition from laboratory-scale synthesis to kilogram-scale production of KDS2010 requires comprehensive process intensification strategies that address heat and mass transfer limitations, reaction kinetics, and equipment design considerations [15] [16]. Continuous flow technology emerges as a particularly attractive approach for pharmaceutical manufacturing due to its enhanced safety profile, improved process control, and reduced equipment footprint [34].
Microreactor technology enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [15]. For KDS2010 synthesis, the Suzuki-Miyaura coupling step benefits significantly from microreactor implementation due to the enhanced heat transfer capabilities and elimination of hot spots that can lead to catalyst deactivation [34]. The high surface-area-to-volume ratio of microchannels facilitates rapid heat removal, allowing operation at elevated temperatures that accelerate reaction kinetics without compromising selectivity [15].
| Process Step | Batch Conditions | Continuous Flow Conditions | Productivity Enhancement |
|---|---|---|---|
| Suzuki Coupling | 18 h, 80°C, 0.1 M | 45 min, 120°C, 1.0 M | 10-fold increase |
| Reductive Amination | 12 h, 25°C | 30 min, 60°C | 24-fold increase |
| Chiral Resolution | 24 h crystallization | 2 h residence time | 12-fold increase |
| Overall Process | 72 h total | 8 h total | 9-fold increase |
The implementation of telescoped synthesis strategies eliminates intermediate isolation steps and reduces overall processing time [15] [26]. For KDS2010 production, the biphenyl formation and subsequent reductive amination can be conducted in a continuous sequence without intermediate workup [26]. This approach minimizes material handling, reduces waste generation, and improves overall process efficiency [15].
Temperature programming in continuous flow systems enables optimization of competing reaction pathways [15]. The Suzuki-Miyaura coupling step requires initial heating to activate the palladium catalyst, followed by controlled cooling to prevent catalyst decomposition [15]. Automated temperature control systems with real-time monitoring capabilities ensure consistent product quality while maximizing throughput [34].
Solvent selection for continuous processing must consider both reaction efficiency and downstream processing requirements [15]. The use of polar aprotic solvents such as 1,4-dioxane or tetrahydrofuran provides optimal conditions for the Suzuki coupling while maintaining compatibility with subsequent purification steps [34]. Solvent recycling systems can be integrated to minimize waste generation and reduce operating costs [15].
Process analytical technology integration enables real-time monitoring and control of critical quality attributes [43]. In-line spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy provide continuous assessment of reaction conversion and product purity [39]. These monitoring systems enable rapid response to process deviations and ensure consistent product quality throughout extended production campaigns [43].
Scale-up validation requires systematic evaluation of heat and mass transfer coefficients across different reactor sizes [37]. Computational fluid dynamics modeling can predict mixing patterns and residence time distributions to ensure equivalent performance at production scale [38]. The development of dimensionless correlations enables reliable scale-up predictions while minimizing the need for extensive pilot-scale experimentation [37].
Comprehensive impurity profiling of KDS2010 requires sophisticated analytical methodologies capable of detecting and quantifying trace-level impurities that may impact product safety and efficacy [17] [20]. The complex synthetic pathway involving multiple chemical transformations creates opportunities for the formation of process-related impurities, degradation products, and residual reagents [40].
High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for KDS2010 impurity analysis [17] [20]. The technique provides sub-parts-per-million detection limits essential for identifying trace impurities that may not be visible using conventional ultraviolet detection [20]. Method development requires optimization of chromatographic conditions including stationary phase selection, mobile phase composition, and gradient programming to achieve adequate resolution of structurally similar impurities [27].
| Technique | Detection Limit | Primary Applications | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | 0.01% | Quantitative analysis | Robust, cost-effective | Limited selectivity |
| LC-MS | 0.001% | Structural identification | High sensitivity, specificity | Complex method development |
| GC-MS | 0.001% | Volatile impurities | Excellent separation | Limited to volatile compounds |
| NMR | 0.1% | Structural elucidation | Definitive identification | Low sensitivity |
Process-related impurities in KDS2010 synthesis originate from several sources including incomplete conversion of starting materials, side reactions, and catalyst residues [17]. The Suzuki-Miyaura coupling step can generate homocoupling products from both the aryl halide and organoboron partners [31]. These impurities possess similar chromatographic properties to the desired product, necessitating the development of specialized separation methods [27].
Palladium catalyst residues represent a critical impurity class requiring stringent control due to potential toxicity concerns [40]. Inductively coupled plasma mass spectrometry provides the sensitivity and selectivity necessary for quantifying trace palladium levels in the final product [17]. Method validation requires careful attention to sample preparation procedures to ensure complete dissolution and prevent analyte loss [40].
Degradation product identification involves systematic stress testing under conditions of elevated temperature, humidity, light exposure, and pH extremes [40]. These studies reveal potential degradation pathways and enable the development of appropriate analytical methods for monitoring product stability [17]. The α-aminoamide functionality in KDS2010 is particularly susceptible to hydrolysis under acidic conditions, generating the corresponding carboxylic acid and amine degradation products [40].
Enantiomeric impurity analysis requires specialized chiral chromatographic methods capable of quantifying the (R)-enantiomer in the presence of the desired (S)-enantiomer [25]. The eight-fold difference in biological activity between enantiomers necessitates strict control of enantiomeric purity [8]. Chiral method validation includes assessment of specificity, linearity, accuracy, and precision across the expected impurity range [25].
The electronic properties of para-substituents on the biphenyl moiety of KDS2010 play a crucial role in determining binding affinity and selectivity for monoamine oxidase B. Structure-activity relationship studies revealed that electron-withdrawing groups at the para position of the terminal phenyl ring significantly enhance inhibitory potency against monoamine oxidase B [1] [2].
The systematic evaluation of various para-substituents demonstrated a clear correlation between electron-withdrawing capacity and monoamine oxidase B inhibition potency. The rank order of activity was established as follows: trifluoromethyl group > trifluoromethoxy group > chlorine > fluorine > hydrogen > methoxy group > isobutyl group [1] [3]. This pattern directly correlates with the Hammett substituent constants, where more positive sigma values (indicating stronger electron-withdrawing effects) correspond to higher biological activity.
The trifluoromethyl group, with a Hammett constant of 0.54, emerged as the optimal para-substituent, contributing to KDS2010's exceptional potency with a half maximal inhibitory concentration of 7.6 nanomolar against monoamine oxidase B [1] [2]. The strong inductive electron-withdrawing effect of the trifluoromethyl group enhances the electrophilic character of the biphenyl system, facilitating optimal interactions with the monoamine oxidase B active site [4].
| Substituent | Hammett Constant (σp) | Electronic Effect | Relative Potency |
|---|---|---|---|
| CF₃ | 0.54 | Strong electron-withdrawing | 1 (highest) |
| OCF₃ | 0.35 | Strong electron-withdrawing | 2 |
| Cl | 0.23 | Moderate electron-withdrawing | 3 |
| F | 0.06 | Weak electron-withdrawing | 4 |
| H | 0.00 | Neutral | 5 |
| OCH₃ | -0.27 | Electron-donating | 6 |
| CH₂CH(CH₃)₂ | -0.17 | Electron-donating | 7 (lowest) |
In contrast, electron-donating groups such as methoxy and alkyl substituents significantly reduced inhibitory efficacy, confirming that electron density withdrawal from the aromatic system is essential for optimal monoamine oxidase B binding [3]. The electronic effects operate primarily through inductive mechanisms, as the para-position allows for both inductive and resonance contributions to the overall electron-withdrawing capacity [5].
The monoamine oxidase B active site presents specific steric constraints that significantly influence inhibitor binding and selectivity. The active site is characterized by a flat, hydrophobic cavity that is optimally complemented by the planar biphenyl moiety of KDS2010 [1] [2]. The steric requirements for high-affinity binding were systematically investigated through structural modifications of the alpha-aminoamide scaffold.
The methyl group at the alpha position of KDS2010 proved to be crucial for optimal binding affinity. Replacement of this methyl group with hydrogen in compound 17j resulted in a 15-fold increase in the half maximal inhibitory concentration (from 8 to 121 nanomolar), demonstrating the importance of this specific steric interaction [3]. The methyl group appears to provide optimal steric complementarity with the binding pocket, likely through favorable van der Waals interactions with hydrophobic residues.
| Structural Modification | IC₅₀ (nM) | Fold Change | Steric Impact |
|---|---|---|---|
| KDS2010 (methyl group) | 7.6 | 1.0 | Optimal fit |
| Compound 17j (hydrogen) | 121 | 15.9 | Poor fit |
| Ethyl derivative | >500 | >66 | Steric clash |
| Isopropyl derivative | >1000 | >132 | Severe clash |
Progressive introduction of bulkier alkyl groups at the alpha position led to dramatic decreases in inhibitory potency [3]. Ethyl, isopropyl, isobutyl, and sec-butyl derivatives all showed markedly reduced activity, indicating that the monoamine oxidase B binding pocket has limited tolerance for steric bulk at this position. These findings suggest that the binding cavity imposes strict steric constraints that favor smaller, optimally positioned substituents.
The biphenyl moiety itself represents an optimal balance between molecular size and binding efficiency. Its flat, rigid structure allows for maximal complementarity with the planar active site cavity while maintaining sufficient lipophilicity for favorable hydrophobic interactions [1] [2]. The biphenyl system's planarity is crucial for fitting into the substrate cavity of monoamine oxidase B, which is separated into entrance and substrate cavities by the enzyme's unique architecture [6].
KDS2010 exhibits remarkable enantioselectivity in its inhibition of monoamine oxidase B, with the S-stereoisomer demonstrating significantly higher potency than the R-configuration. The S-enantiomer of KDS2010 showed an 8-fold higher inhibitory activity compared to the R-isomer, with half maximal inhibitory concentrations of 7.6 and 60.8 nanomolar, respectively [1] [2] [3].
This enantioselectivity reflects the chiral nature of the monoamine oxidase B active site and the importance of precise three-dimensional complementarity between inhibitor and enzyme. The S-configuration of KDS2010 allows for optimal positioning of the biphenyl moiety within the active site cavity, facilitating formation of critical hydrogen bonds with key residues Tyrosine-398 and Tyrosine-435 [1] [2].
| Parameter | S-Enantiomer | R-Enantiomer | Selectivity Ratio |
|---|---|---|---|
| MAO-B IC₅₀ (nM) | 7.6 | 60.8 | 8.0 |
| MAO-A IC₅₀ (μM) | 95 | >100 | Similar |
| Selectivity Index | 12,500 | 1,645 | 7.6 |
The stereochemical preference arises from the specific orientation requirements for optimal binding interactions within the monoamine oxidase B active site. Molecular modeling studies revealed that the S-configuration enables the formation of two critical hydrogen bonds with active site residues, while the R-configuration results in suboptimal positioning that weakens these interactions [1] [2]. The amide carbonyl oxygen in the S-enantiomer forms a hydrogen bond with Tyrosine-398, while the amide nitrogen hydrogen interacts with Tyrosine-435, creating a stable binding configuration [7].
The enantioselectivity of KDS2010 is particularly significant when compared to classical monoamine oxidase B inhibitors, which typically do not exhibit such pronounced stereochemical preferences. This enhanced enantioselectivity contributes to the compound's overall selectivity profile and may reduce the likelihood of off-target effects associated with less selective inhibitors.
The pharmacophore of KDS2010 represents a significant departure from classical monoamine oxidase B inhibitors, offering unique structural features that contribute to its reversible binding mechanism and enhanced selectivity profile. Comparative analysis with established inhibitors reveals distinct pharmacophoric elements that differentiate KDS2010 from irreversible inhibitors like selegiline and rasagiline.
KDS2010's pharmacophore is characterized by an alpha-aminoamide core connected to a biphenyl system with a para-trifluoromethyl substituent. This contrasts sharply with classical inhibitors that typically feature propargylamine functionalities essential for irreversible binding through covalent modification of the flavin adenine dinucleotide cofactor [1] [2]. The biphenyl moiety of KDS2010 serves as the primary hydrophobic anchor, providing extensive pi-pi interactions and hydrophobic contacts within the active site cavity.
| Inhibitor | Core Pharmacophore | Binding Mode | Selectivity (fold) | Reversibility |
|---|---|---|---|---|
| KDS2010 | Biphenyl-CF₃-aminoamide | Competitive, reversible | 12,500 | Yes |
| Selegiline | Phenyl-propargylamine | Irreversible, covalent | 300 | No |
| Rasagiline | Indanyl-propargylamine | Irreversible, covalent | 2,143 | No |
| Safinamide | Benzyl-amide | Reversible, competitive | 30 | Yes |
The trifluoromethyl group represents a crucial pharmacophoric feature that enhances both potency and selectivity. Unlike classical inhibitors that rely primarily on hydrophobic interactions, KDS2010 incorporates electronic effects through the electron-withdrawing trifluoromethyl substituent, creating a unique binding profile that optimizes interaction with the monoamine oxidase B active site [1] [2].
Molecular docking studies revealed that KDS2010 occupies the same binding cavity as selegiline but establishes different interaction patterns. While selegiline forms a covalent bond with the flavin adenine dinucleotide cofactor, KDS2010 maintains reversible interactions through hydrogen bonding and hydrophobic contacts without interfering with the cofactor [1] [2] [7]. This distinction is fundamental to KDS2010's superior safety profile and sustained efficacy compared to irreversible inhibitors.
The pharmacophore mapping demonstrates that KDS2010's biphenyl system provides optimal complementarity with the monoamine oxidase B active site geometry, while the amide linkage offers flexibility for proper positioning of the inhibitor within the binding pocket. The flat, rigid structure of the biphenyl moiety contrasts with the more flexible alkyl chains found in classical inhibitors, contributing to enhanced binding affinity and selectivity [1] [2].